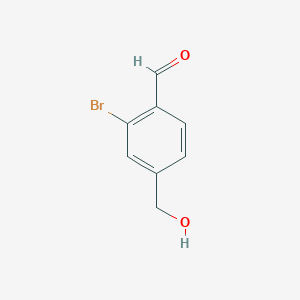










|
REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.CN(C=O)C.[Br:11][C:12]1[CH:19]=[C:18]([CH2:20]O)[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:11][C:12]1[CH:19]=[C:18]([CH2:20][Br:3])[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15] |f:3.4|
|


|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)CO
|
|
Name
|
|
|
Quantity
|
0.75 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 0° C. for another 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was then transferred via a cannula to a cold (0° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature of the aqueous solution below 10° C
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with CH2Cl2 (2 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
|
Type
|
WASH
|
|
Details
|
washed with H2O (3 L) and brine (3 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4 (anhyd.)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with 10% EtOAc/hexane (2 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed with H2O (2×1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4 (anhyd.)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a solid which
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)CBr
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 154 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 113.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |